Fenpropimorph-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

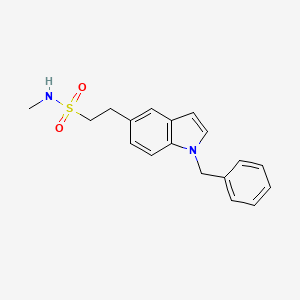

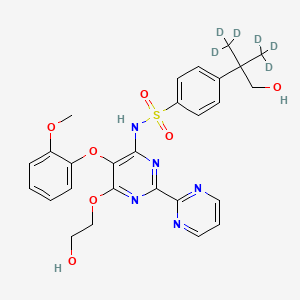

Fenpropimorph is a morpholine-derived fungicide used primarily on cereal crops such as wheat . It disrupts eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . Fenpropimorph is the ISO-approved common name for (±)-cis-4-[3-(4-tert-butylphenyl)-2-methyl-propyl]-2,6-dimethylmorpholine .

Synthesis Analysis

A single-sample preparation method followed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been developed for simultaneous determination of fenpropimorph and fenpropimorph acid in six different livestock products . The extraction method was a modification of the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method .

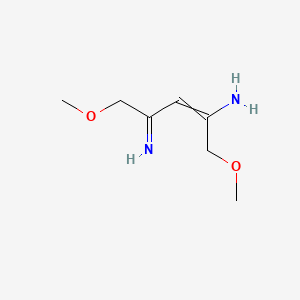

Molecular Structure Analysis

The molecular formula of Fenpropimorph is C20H33NO . The structure of Fenpropimorph can be found in various databases such as ChemSpider .

Chemical Reactions Analysis

Fenpropimorph and Fenpropimorph acid can be simultaneously determined in six different livestock products using a single-sample preparation method followed by LC-MS/MS .

Physical and Chemical Properties Analysis

Fenpropimorph is a colorless liquid with a boiling point of 120 °C (at 0.067 mbar). It has a vapor pressure of 3.5 x 10-3 Pa at 20 °C. The log P (Octanol/Water partition coefficient) is 4.1 (22 °C, pH 7) and 2.6 (22 °C, pH 5). Its solubility in water is 7.3 mg/l (20 °C, pH 4.4) .

Applications De Recherche Scientifique

Analyse de la sécurité des produits d'élevage

Fenpropimorph-d3 est utilisé dans l'analyse des produits d'élevage pour garantir la sécurité alimentaire . Une méthode de préparation d'un seul échantillon suivie de la chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS) a été développée pour la détermination simultanée du fenpropimorph et de l'acide fenpropimorph dans six produits d'élevage différents . Cette méthode est une modification de la méthode rapide, facile, bon marché, efficace, robuste et sûre (QuEChERS) et a été validée conformément aux directives du CODEX .

Étude de la translocation du phosphore

This compound a été utilisé dans des études pour étudier l'impact des fongicides sur la translocation du phosphore par les champignons mycorhiziens arbusculaires . L'étude a démontré que this compound avait un impact sur la morphologie de la ramification hypale de Rhizophagus irregularis, qui est considérée comme étant impliquée dans l'absorption du phosphore .

Impact sur les champignons mycorhiziens arbusculaires non ciblés

This compound a été étudié pour son impact sur les champignons mycorhiziens arbusculaires non ciblés . L'étude a suggéré une tolérance des champignons mycorhiziens arbusculaires à l'application directe de fenpropimorph, même à une concentration supérieure à la dose recommandée .

Mécanisme D'action

Target of Action

Fenpropimorph-d3 primarily targets the sterol biosynthesis pathway in fungi . It has been reported to disrupt eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . It has also been reported to inhibit mammalian sterol biosynthesis by affecting lanosterol demethylation . In addition to its effects on fungi, fenpropimorph is also a very high affinity ligand of the mammalian sigma receptor .

Mode of Action

This compound interacts with its targets by inhibiting key enzymes involved in sterol biosynthesis. This interaction results in the disruption of sterol homeostasis, leading to impaired cell function and growth . It has been suggested that this compound can work in complex with D1 receptor and stimulate cAMP production and even GABA release .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway. By inhibiting the enzymes involved in this pathway, this compound disrupts the production of essential sterols, leading to impaired cell function and growth . , but also impacts cell division and growth.

Pharmacokinetics

It’s known that fenpropimorph is a morpholine-derived fungicide used in agriculture, primarily on cereal crops such as wheat . Its solubility in water is 4.3 mg/L at 20 °C , which might influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of sterol homeostasis, alteration of the lipid composition of the plasma-membrane, and impact on cell division and growth . In Chlamydomonas reinhardtii cells, fenpropimorph rapidly causes high levels of neutral lipids to accumulate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of adjuvants has been shown to reduce the volatilization of pesticides, including this compound, thereby mitigating environmental contamination . Moreover, this compound’s impact on non-target organisms such as arbuscular mycorrhizal (AM) fungi can be influenced by its concentration .

Safety and Hazards

Fenpropimorph should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Fenpropimorph-d3, like its parent compound, interacts with enzymes involved in sterol biosynthesis. It inhibits fungal Δ14 reductases, which are crucial enzymes in the biosynthesis of ergosterol, a major component of fungal cell membranes . It also affects mammalian sterol biosynthesis by influencing the demethylation of lanosterol .

Cellular Effects

This compound impacts various types of cells and cellular processes. In fungi, it disrupts the biosynthesis of ergosterol, leading to alterations in cell membrane structure and function . In higher plants, it has been reported to inhibit the cycloeucalenol-obtusifoliol isomerase, altering the lipid composition of the plasma membrane and impacting cell division and growth .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific enzymes in the sterol biosynthesis pathway. By inhibiting fungal Δ14 reductases and affecting lanosterol demethylation, it disrupts the normal biosynthesis of sterols, leading to alterations in cell membrane structure and function .

Temporal Effects in Laboratory Settings

Its parent compound, Fenpropimorph, has been shown to slow down the sterol pathway and the development of the arbuscular mycorrhizal fungus Glomus intraradices .

Dosage Effects in Animal Models

Fenpropimorph has been shown to be rapidly and almost completely absorbed, largely distributed, extensively metabolised and without bioaccumulation in the body .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Fenpropimorph, which disrupts the sterol biosynthesis pathway in both fungi and mammals .

Transport and Distribution

Fenpropimorph has been shown to have potential for volatilisation and short-range transport .

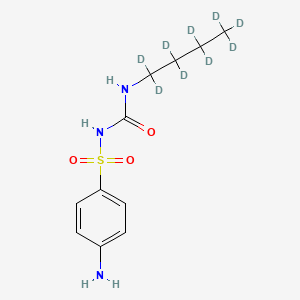

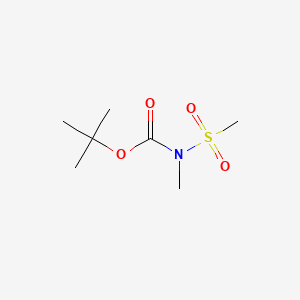

Propriétés

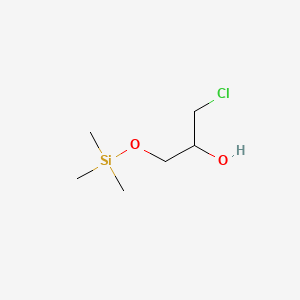

| { "Design of the Synthesis Pathway": "The synthesis of Fenpropimorph-d3 involves the incorporation of three deuterium atoms into the Fenpropimorph molecule. This can be achieved by using deuterated reagents in the synthetic pathway. The synthesis pathway involves the protection of the hydroxyl group, followed by the introduction of deuterium atoms at appropriate positions. The final step involves the deprotection of the hydroxyl group to obtain Fenpropimorph-d3.", "Starting Materials": [ "Fenpropimorph", "Deuterated reagents" ], "Reaction": [ "Protection of the hydroxyl group of Fenpropimorph using a suitable protecting group such as TBDMS", "Introduction of deuterium atoms at appropriate positions using deuterated reagents such as deuterated lithium aluminium hydride (LiAlD4) or deuterated borane (BD3)", "Deprotection of the hydroxyl group to obtain Fenpropimorph-d3 using a suitable deprotecting agent such as TBAF" ] } | |

Numéro CAS |

1292815-71-4 |

Formule moléculaire |

C20H33NO |

Poids moléculaire |

306.508 |

Nom IUPAC |

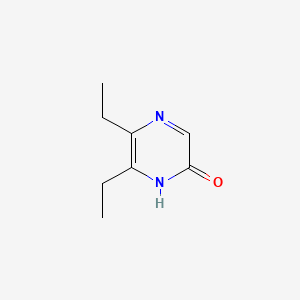

(2S,6R)-4-[2-[(4-tert-butylphenyl)methyl]-3,3,3-trideuteriopropyl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+/i1D3 |

Clé InChI |

RYAUSSKQMZRMAI-ZIDLVMCTSA-N |

SMILES |

CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |

Synonymes |

(2R,6S)-rel-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethylmorpholine; cis-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morpholine; cis-4-[3-(4-tert-Butylphenyl)-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morphol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)